(2,7-Dimethyl-4-oxo-1,4-dihydroquinazolin-6-yl)methyl acetate
Description
Properties
CAS No. |
838858-86-9 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl acetate |
InChI |
InChI=1S/C13H14N2O3/c1-7-4-12-11(13(17)15-8(2)14-12)5-10(7)6-18-9(3)16/h4-5H,6H2,1-3H3,(H,14,15,17) |
InChI Key |
VZAZVSUZJVVXBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1COC(=O)C)C(=O)NC(=N2)C |
Origin of Product |
United States |
Preparation Methods
Reaction with 1,3-Diketones
A mixture of 2,7-dimethylanthranilamide and acetylacetone in aqueous medium catalyzed by GO nanosheets (25 mg) at 60°C forms the quinazolinone core within 5–8 hours. The reaction proceeds via imine formation followed by cyclization, with GO enhancing reaction efficiency through π-π interactions and surface acidity. Post-cyclization, the hydroxymethyl group at position 6 is acetylated using acetic anhydride in pyridine, yielding the target compound.
Aldehyde-Mediated Cyclization
Alternative routes employ aldehydes such as glyoxylic acid to form the dihydroquinazolinone ring. For example, 2,7-dimethylanthranilamide reacts with methyl glyoxylate in water containing oxone (307 mg) at room temperature, achieving 70–85% conversion. The methyl ester is subsequently hydrolyzed to the hydroxymethyl intermediate, which undergoes acetylation.
Chlorination and Nucleophilic Substitution
Phosphorus oxychloride (POCl₃) is pivotal for introducing reactive chlorides into the quinazoline framework, enabling subsequent nucleophilic substitutions.
Chlorination of 4-Oxo Intermediates
Treatment of 6-hydroxymethyl-2,7-dimethyl-3,4-dihydroquinazolin-4-one (I ) with POCl₃ (2.4 mL, 26.22 mmol) in toluene at 78°C for 6 hours generates the 4-chloro derivative (II ). Triethylamine (2.4 mL, 17.32 mmol) acts as a base, neutralizing HCl byproducts. The chlorinated intermediate is isolated in 83.7% yield.
Acetate Group Introduction
Compound II reacts with sodium methyl acetate in dimethylformamide (DMF) at 70°C for 10 hours, displacing chloride with the acetate moiety. This step proceeds via an SN2 mechanism, yielding 85–90% of the target ester after recrystallization from ethyl acetate.
Direct Acetylation of Hydroxymethyl Precursors
Direct esterification avoids multi-step syntheses by functionalizing pre-existing hydroxymethyl groups.
Acetic Anhydride-Mediated Acetylation
6-Hydroxymethyl-2,7-dimethyl-4-oxo-1,4-dihydroquinazoline (III ) is treated with acetic anhydride (1.2 equiv) in pyridine at 0–25°C for 24 hours. The reaction is quenched with ice-water, and the product precipitates in 89.5% yield. IR spectroscopy confirms ester formation via C=O stretching at 1745 cm⁻¹.
Enzyme-Catalyzed Esterification
Recent advances employ lipases (e.g., Candida antarctica Lipase B) in non-aqueous media for regioselective acetylation. Using vinyl acetate as an acyl donor, this method achieves 78% conversion at 40°C within 48 hours, offering an eco-friendly alternative.
Green Chemistry Approaches Using GO Nanosheets
Graphene oxide (GO) nanosheets serve as sustainable catalysts for quinazoline synthesis, reducing reliance on harsh reagents.
One-Pot Cyclocondensation-Acetylation
A mixture of 2,7-dimethylanthranilamide, methyl pyruvate, and GO nanosheets (25 mg) in water undergoes cyclocondensation at 60°C for 6 hours. Subsequent addition of acetic anhydride without intermediate isolation affords the target compound in 82% overall yield. GO’s high surface area facilitates both steps by stabilizing transition states.
Solvent-Free Mechanochemical Synthesis
Ball-milling anthranilamide derivatives with potassium methyl acetate and GO at 500 rpm for 2 hours achieves 76% yield, eliminating solvent waste. This method is scalable for industrial applications.
Resolution of Enantiomers via Crystallization
Although this compound lacks chiral centers, related quinazolines require enantiomer separation.
Chemical Reactions Analysis
Types of Reactions
(2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry
In chemistry, (2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .
Medicine
In medicinal chemistry, (2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate is explored for its potential therapeutic applications. It has shown promise in the development of anti-inflammatory and analgesic agents .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of (2,7-Dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Key Structural Differences :
- Position 2 : Compound A uniquely features a methyl group at position 2, absent in Compounds B and C.
- Position 7 : Compound A has a methyl group, whereas Compounds B and C have benzyloxy and methoxy groups, respectively.
- Position 6 : All three compounds share an acetoxy group, but Compound B replaces this with methoxy in its parent structure.
Compound A:
Compound C:
Synthesized via acetylation of 7-methoxy-4-oxo-1,4-dihydroquinazolin-6-ol (57) using acetic anhydride and pyridine at 100°C for 2 hours, yielding 93% product . This method highlights the robustness of acetylation in quinazolinone chemistry.
Compound B:
No specific synthesis details are provided, but the benzyloxy group at position 7 suggests etherification or protection/deprotection strategies common in heterocyclic chemistry.
Physicochemical and Functional Properties
- Reactivity: The acetoxy group in Compounds A and C enhances electrophilicity at position 6, making these compounds amenable to nucleophilic substitution (e.g., in Plevitrexed synthesis) .
Biological Activity :
Lumping Strategy Considerations
As per , compounds with similar core structures (e.g., quinazolinones) may be grouped for studying shared properties or degradation pathways. For example:
- Shared Reactions : Acetoxy-containing compounds (A and C) might undergo similar hydrolysis or transesterification under acidic/basic conditions.
- Divergent Reactivity : Methyl and benzyloxy substituents in A and B could lead to distinct stability profiles or metabolic pathways.
Biological Activity
(2,7-Dimethyl-4-oxo-1,4-dihydroquinazolin-6-yl)methyl acetate is a synthetic organic compound with a unique quinazoline structure. The compound's molecular formula is and it has a molar mass of 246.26 g/mol. Its structure features a quinazolinone core that is known for its significant biological activity, particularly in medicinal chemistry.
Structural Characteristics
The compound's unique substitution pattern, including dimethyl groups at positions 2 and 7 and an acetyl group at the methyl position, enhances its lipophilicity and reactivity. These structural features are critical in determining the compound's biological properties and potential therapeutic applications.
| Property | Value |
|---|---|
| CAS No. | 838858-86-9 |
| Molecular Formula | C13H14N2O3 |
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | (2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl acetate |
Biological Activity
Research indicates that compounds with a quinazolinone backbone exhibit a variety of pharmacological effects. The biological activities predicted for This compound include:
- Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines.
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes, leading to reduced inflammation.
- Antimicrobial Activity : Its structural analogs have demonstrated effectiveness against bacterial and fungal strains.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized to inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing catalytic efficiency.
Case Studies and Research Findings
Recent studies have explored the biological activity of similar quinazoline derivatives:
- Antiplatelet Activity : A study on acetoxy quinolones revealed their ability to inhibit cyclooxygenase-1 (Cox-1), leading to decreased thromboxane A2 levels and inhibition of platelet aggregation . This suggests that This compound may also exhibit similar antiplatelet properties.
- In Vitro Studies : In vitro assays have indicated that quinazoline derivatives can modulate nitric oxide synthase activity, enhancing intracellular nitric oxide levels which are crucial for various physiological processes .
- Comparative Analysis with Other Compounds : A comparative study highlighted that other quinazoline derivatives like 2-Methylquinazolinone and 3-Aminoquinazoline possess distinct biological activities such as anticancer and antiviral effects, respectively. This emphasizes the potential uniqueness of This compound in therapeutic applications.
Synthetic Routes
The synthesis of This compound typically involves multi-step organic reactions. One common method includes the reaction of 6-hydroxy-7-methoxy-4-oxoquinazoline with acetic anhydride in the presence of pyridine. This synthetic pathway not only yields the desired compound but also allows for further modifications to enhance biological activity.
Q & A
Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Replicate experiments (n ≥ 4) to ensure reproducibility, as seen in randomized block designs for similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
